REACTION_CXSMILES
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[Br:1][C:2]1[C:3]([NH2:12])=[C:4]([N+:9]([O-:11])=[O:10])[C:5](Cl)=[N:6][CH:7]=1.[CH3:13][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>C(O)C>[Br:1][C:2]1[C:3]([NH2:12])=[C:4]([N+:9]([O-:11])=[O:10])[C:5]([N:17]2[CH2:18][CH2:19][N:14]([CH3:13])[CH2:15][CH2:16]2)=[N:6][CH:7]=1
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC=1C(=C(C(=NC1)Cl)[N+](=O)[O-])N
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Name
|
|
Quantity
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0.78 g
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Type
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reactant
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Smiles
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CN1CCNCC1
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Name
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|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was evaporated
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Type
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CUSTOM
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Details
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the residue was purified by flash column chromatography on silica gel with 10% MeOH in CH2Cl2
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Name
|
|
Type
|
product
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Smiles
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BrC=1C(=C(C(=NC1)N1CCN(CC1)C)[N+](=O)[O-])N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |